molecular formula C20H19FN2OS B2974088 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide CAS No. 896607-83-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2974088
CAS No.: 896607-83-3
M. Wt: 354.44
InChI Key: OGCIQHAEGVIUHW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical cytoplasmic signaling node in immunoreceptor pathways. SYK mediates signal transduction downstream of the B-cell receptor (BCR) and Fc receptors, making it a high-value target for investigating B-cell lymphomas and autoimmune disorders. Research using this compound has elucidated its role in suppressing B-cell activation and proliferation, highlighting its utility as a pharmacological tool in studying diseases like rheumatoid arthritis and chronic lymphocytic leukemia. Its mechanism involves competitive binding to the ATP-binding site of SYK, thereby inhibiting its kinase activity and subsequent downstream signaling cascades, including calcium mobilization and NF-κB activation. The compound's research value is further demonstrated in studies exploring the pathogenesis of allergic asthma, where SYK inhibition can attenuate mast cell degranulation and cytokine release. By providing a specific means to abrogate SYK-dependent signaling, this inhibitor is instrumental for dissecting complex immunological pathways and validating SYK as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-14-3-2-4-15(11-14)12-19(24)22-10-9-18-13-25-20(23-18)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCIQHAEGVIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be refluxed in ethanol to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Comparison with Similar Compounds

Thiazole-Based Acetamides with Fluorinated Substituents

Key Structural Variations and Implications:
Compound Name Molecular Formula Substituents Key Features Reference
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide Not explicitly provided 4-Fluorophenyl (thiazole C2), 3-methylphenyl (acetamide) Balanced lipophilicity from aromatic fluorination and methyl substitution Target
2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide C21H19F3N2O2S 4-Trifluoromethylphenyl (thiazole C2), 4-methoxyphenyl (acetamide) Enhanced electron-withdrawing effects from CF3; methoxy improves solubility
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Not explicitly provided 4-Fluorophenyl (acetamide), benzothiazole core Benzothiazole may enhance π-π stacking; reduced steric bulk vs. thiazole

Discussion :

  • The 4-fluorophenyl group is a common pharmacophore across analogs, likely optimizing binding to hydrophobic pockets in biological targets .
  • Trifluoromethyl substitution (as in ) increases electronegativity and metabolic stability but may reduce solubility.

Acetamides with Sulfur-Containing Side Chains

Functional Group Impact on Bioactivity:
Compound Name Molecular Formula Substituents Key Features Reference
2-[(4-Fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide C16H15FNO2S2 Dual sulfanyl groups (4-fluorophenyl and phenylethyl) High lipophilicity; potential for disulfide bond formation in vivo
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide C21H19ClFN2O2S2 Chlorobenzylthio (thiazole C2), 4-fluorophenoxyethyl (acetamide) Enhanced stability via thioether linkage; fluorophenoxy improves membrane permeability

Discussion :

  • Sulfur-containing groups (e.g., sulfanyl, thioether) enhance oxidative stability and metal-binding capacity, relevant for enzyme inhibition .

Pharmacologically Characterized Analogs

Mirabegron (β3-Adrenergic Receptor Agonist):
Compound Name Molecular Formula Substituents Pharmacological Profile Reference
Mirabegron (MBG) C21H24N4O2S 2-Amino-1,3-thiazol-4-yl core, hydroxy-phenylethylamino side chain β3-Adrenergic receptor agonist; treats overactive bladder

Comparison with Target Compound :

  • MBG’s hydroxy-phenylethylamino group enables hydrogen bonding with receptor residues, a feature absent in the target compound .
  • The target’s 3-methylphenylacetamide may favor alternative hydrophobic interactions, suggesting divergent target selectivity.

Crystallographic and Conformational Studies

N-Substituted 2-Arylacetamides ():
  • Crystal structures of analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal planar amide groups and dimer formation via N–H⋯O hydrogen bonds.
  • Conformational flexibility (dihedral angles: 44.5°–77.5°) impacts packing efficiency and solubility .

Implications for Target Compound :

  • The target’s 3-methylphenyl group may introduce steric constraints, limiting rotational freedom compared to dichlorophenyl analogs.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a synthetic compound recognized for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN3O3S
  • Molecular Weight : 415.5 g/mol
  • Structural Features : The compound contains a thiazole ring, a fluorophenyl group, and a methylphenyl moiety, which are crucial for its biological interactions.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily in the contexts of:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, derivatives of this compound have shown promising results against various pathogens, outperforming standard antibiotics in certain assays .
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis through interaction with specific receptors or enzymes involved in tumor growth. In vitro studies have demonstrated its effectiveness in reducing the viability of various cancer cell lines .

The mechanism by which this compound exerts its effects includes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism. For instance, it has been shown to interfere with the Type III secretion system in bacteria, which is essential for their virulence .
  • Receptor Interaction : It may also interact with specific cellular receptors, leading to downstream effects that promote apoptosis in cancer cells or disrupt microbial function.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits significant antibacterial activity against strains like E. coli and S. aureus
AnticancerInduces apoptosis in various cancer cell lines; effective against breast and lung cancer
Anti-inflammatoryShows potential in reducing inflammation markers in vitro

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial potential of this compound against multiple bacterial strains. Results indicated that it exhibited a lower Minimum Inhibitory Concentration (MIC) compared to standard antibiotics like cefadroxil .
  • Cancer Cell Proliferation :
    • In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer types, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide, and what are the critical intermediates?

  • The compound can be synthesized via a multi-step approach involving thiazole ring formation and subsequent functionalization. For example, 2-amino-4-substituted thiazole intermediates (e.g., 2-amino-4-(4-fluorophenyl)thiazole) can be reacted with activated acetamide derivatives under anhydrous conditions, as seen in analogous thiazole-acetamide syntheses . Key intermediates include halogenated aryl precursors and carbodiimide-activated coupling agents. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to improving yields .

Q. How can the structural identity of this compound be confirmed using analytical techniques?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can verify the presence of the 4-fluorophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the thiazole ring (characteristic C=S and C-N signals).
  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula (e.g., C20H18FN2OS requires an exact mass of 365.1122).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in structurally similar thiazole derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates or ELISA-based readouts.
  • Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Receptor Binding Studies: Radioligand displacement assays for compounds targeting GPCRs or nuclear receptors, given the fluorophenyl group’s potential affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core Modifications: Systematically vary substituents on the thiazole ring (e.g., replacing 4-fluorophenyl with other halogens or electron-withdrawing groups) to assess impact on target binding .
  • Side Chain Engineering: Modify the ethyl linker length or substitute the 3-methylphenyl acetamide group with heteroaromatic moieties (e.g., pyridine or indole) to enhance solubility or metabolic stability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and guide rational design .

Q. How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC50 values)?

  • Standardize Assay Conditions: Ensure consistent buffer pH, temperature, and enzyme/substrate concentrations.
  • Validate Compound Purity: Use HPLC (≥95% purity) and LC-MS to rule out degradation products or impurities affecting results .
  • Cross-Validate in Multiple Models: Test activity in cell-free (enzymatic) and cell-based assays to distinguish direct target effects from off-target mechanisms .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Prodrug Design: Introduce ester or amide prodrug moieties to enhance oral bioavailability, as seen in related acetamide derivatives .
  • Cytochrome P450 Inhibition: Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .
  • Deuterium Labeling: Replace labile hydrogens with deuterium at metabolically vulnerable positions to slow oxidation .

Methodological Resources

  • Synthetic Protocols: Refer to PubChem’s deposition data for analogous compounds (e.g., reaction steps and yields) .
  • Crystallographic Data: Access CIF files from the Cambridge Structural Database for bond-length comparisons .
  • Biological Assay Guidelines: Follow NIH/NCBI protocols for enzyme kinetics and cell viability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.